Cyclobutyl(cyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

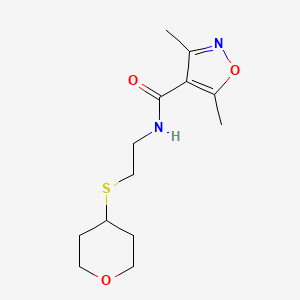

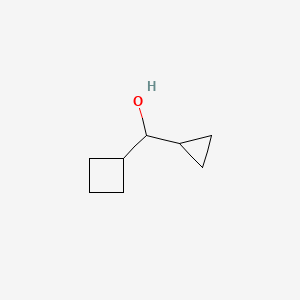

Cyclobutyl(cyclopropyl)methanol is an organic compound that contains a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . It’s a subject of interest in organic chemistry due to its unique structure and potential for various chemical reactions .

Synthesis Analysis

The synthesis of Cyclobutyl(cyclopropyl)methanol can be achieved through several methods. One approach involves the dehydrogenation of cyclopropane carboxaldehyde . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . These methods provide an efficient way to introduce strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

The molecular structure of Cyclobutyl(cyclopropyl)methanol consists of a cyclobutyl ring and a cyclopropyl ring attached to a methanol group . The molecular formula is C3H5CH2OH . The compound has a molecular weight of 72.11 .Chemical Reactions Analysis

Cyclobutyl(cyclopropyl)methanol can undergo various chemical reactions. One notable reaction is the ring expansion, which can occur in either the 3-membered ring or the 4-membered ring . The major product of this reaction is the expansion of the cyclopropyl group .Physical And Chemical Properties Analysis

Cyclobutyl(cyclopropyl)methanol has a refractive index of n20/D 1.431 and a density of 0.89 g/mL at 25 °C . It has a boiling point of 123-124 °C/738 mmHg .Scientific Research Applications

N-Alkylation of Functionalized Amines

“Cyclobutyl(cyclopropyl)methanol” can be used in the N-alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system . This process is crucial in modern organic synthesis, especially in the synthesis of bio-active chemicals and pharmaceuticals . The mixed photocatalytic system enables the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .

Ring Expansion Studies

“Cyclobutyl(cyclopropyl)methanol” has been used in studies investigating ring expansion . These studies are important for understanding the behavior of cyclopropyl and cyclobutyl rings and can help predict the major product of reactions involving these rings .

Synthesis of Fused Ring Systems

“Cyclobutyl(cyclopropyl)methanol” can be used in the synthesis of fused ring systems . The cycloisomerization process is suitable for the synthesis of fused 5 –4 and 6 –4 ring systems, as demonstrated by the formation of bicyclo [3.2.0]heptane and bicyclo[4.2.0]octane .

Mechanism of Action

The mechanism of action of Cyclobutyl(cyclopropyl)methanol involves several steps. First, the OH group is protonated, and then water is removed to form a carbocation . The next step is the expansion of the ring, which can occur in either the 3-membered ring or the 4-membered ring . The final product of the reaction can be obtained by removing an alpha hydrogen .

Future Directions

The unique structure of Cyclobutyl(cyclopropyl)methanol makes it a subject of interest for future research. For instance, the ring expansion reaction of Cyclobutyl(cyclopropyl)methanol could be further explored to understand the factors influencing the choice of ring expansion . Additionally, new synthesis methods could be developed to improve the efficiency and yield of Cyclobutyl(cyclopropyl)methanol production .

properties

IUPAC Name |

cyclobutyl(cyclopropyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQYMILESADSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl(cyclopropyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)

![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)